5-chloro-N-(3,4-dimethylphenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-(3,4-dimethylphenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide is a chemical compound with a complex structure that includes a pyrazole ring, a phenyl group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(3,4-dimethylphenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the phenyl group: This step involves the use of phenylhydrazine.
Carboxamide formation: This step involves the reaction of the intermediate with an appropriate amine, such as 3,4-dimethylaniline.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups.
Reduction: Reduction reactions can occur at the carboxamide group.
Substitution: The chlorine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include amines or alcohols.
Substitution: Products will vary depending on the nucleophile used.
Scientific Research Applications
5-chloro-N-(3,4-dimethylphenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-chloro-N-(3,4-dimethylphenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. These may include enzymes or receptors that are involved in biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-N-(3,4-dimethylphenyl)-2,1-benzothiazole-3-carboxamide
- 5-chloro-N-(3,4-dimethylphenyl)-2-nitrobenzamide
- 5-chloro-N-(3,4-dimethylphenyl)-2-hydroxybenzamide
Uniqueness
5-chloro-N-(3,4-dimethylphenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. This makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C19H18ClN3O |
---|---|
Molecular Weight |
339.8 g/mol |
IUPAC Name |
5-chloro-N-(3,4-dimethylphenyl)-3-methyl-1-phenylpyrazole-4-carboxamide |
InChI |
InChI=1S/C19H18ClN3O/c1-12-9-10-15(11-13(12)2)21-19(24)17-14(3)22-23(18(17)20)16-7-5-4-6-8-16/h4-11H,1-3H3,(H,21,24) |
InChI Key |
KDAXIVMMXFLDFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(N(N=C2C)C3=CC=CC=C3)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.